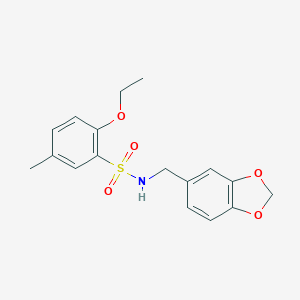

N-(1,3-benzodioxol-5-ylmethyl)-2-ethoxy-5-methylbenzenesulfonamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(1,3-benzodioxol-5-ylmethyl)-2-ethoxy-5-methylbenzenesulfonamide, commonly known as MDMA, is a synthetic psychoactive drug that alters mood and perception. MDMA is classified as a Schedule I drug in the United States, which means it has no accepted medical use and a high potential for abuse. Despite its illegal status, MDMA has been the subject of scientific research due to its potential therapeutic benefits.

作用机制

MDMA works by increasing the levels of three neurotransmitters in the brain: serotonin, dopamine, and norepinephrine. Serotonin is responsible for regulating mood, appetite, and sleep, while dopamine and norepinephrine are involved in the regulation of pleasure and arousal. The increased levels of these neurotransmitters lead to feelings of euphoria and increased sociability.

Biochemical and Physiological Effects

MDMA has several biochemical and physiological effects on the body. It increases heart rate and blood pressure, causes muscle tension and jaw clenching, and can lead to dehydration and hyperthermia. Long-term use of MDMA can lead to damage to the serotonin system in the brain, which can result in depression, anxiety, and memory impairment.

实验室实验的优点和局限性

MDMA has several advantages and limitations for use in lab experiments. One advantage is that it can be used to study the effects of serotonin on the brain. MDMA can also be used to study the effects of drug abuse on the brain. One limitation is that MDMA is a Schedule I drug, which makes it difficult to obtain for research purposes. Another limitation is that the effects of MDMA on the brain are complex and not fully understood.

未来方向

There are several future directions for research on MDMA. One direction is to continue studying its potential therapeutic uses, particularly in the treatment of PTSD. Another direction is to study the long-term effects of MDMA on the brain and the potential for neurotoxicity. Additionally, research could focus on developing new drugs that mimic the effects of MDMA without the potential for abuse and neurotoxicity.

合成方法

MDMA is synthesized from safrole, a chemical found in the oils of sassafras trees. The synthesis process involves several steps, including isomerization, reduction, and sulfonation. The final product is a white crystalline powder that is often sold in pill form.

科学研究应用

MDMA has been studied for its potential therapeutic uses, particularly in the treatment of post-traumatic stress disorder (PTSD). Clinical trials have shown that MDMA-assisted psychotherapy can significantly reduce symptoms of PTSD in patients who have not responded to traditional treatments. MDMA has also been studied for its potential use in the treatment of anxiety and depression.

属性

分子式 |

C17H19NO5S |

|---|---|

分子量 |

349.4 g/mol |

IUPAC 名称 |

N-(1,3-benzodioxol-5-ylmethyl)-2-ethoxy-5-methylbenzenesulfonamide |

InChI |

InChI=1S/C17H19NO5S/c1-3-21-15-6-4-12(2)8-17(15)24(19,20)18-10-13-5-7-14-16(9-13)23-11-22-14/h4-9,18H,3,10-11H2,1-2H3 |

InChI 键 |

PDSJNLCPYSACSY-UHFFFAOYSA-N |

SMILES |

CCOC1=C(C=C(C=C1)C)S(=O)(=O)NCC2=CC3=C(C=C2)OCO3 |

规范 SMILES |

CCOC1=C(C=C(C=C1)C)S(=O)(=O)NCC2=CC3=C(C=C2)OCO3 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,5-Dichloro-4-[(3,5-dimethyl-1-piperidinyl)sulfonyl]phenyl ethyl ether](/img/structure/B288269.png)

![4-[(3,5-Dimethyl-1-piperidinyl)sulfonyl]-2-methylphenyl ethyl ether](/img/structure/B288270.png)

![Ethyl 1-[(4-bromo-3-ethoxyphenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B288305.png)

![Ethyl 1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B288311.png)